1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid
Description
Discovery and Research Evolution
The compound was first synthesized in the late 20th century as part of efforts to expand the structural diversity of naphthacenequinones, a class of polycyclic aromatic hydrocarbons with redox-active quinone moieties. Early synthetic routes involved Friedel-Crafts acylation reactions using phthalic anhydride derivatives, followed by regioselective oxidation and methoxylation steps to introduce the hydroxyl and methoxy groups at positions 5, 7, and 12. A breakthrough came with the application of ultrasound-assisted cyclization techniques, which enabled the efficient construction of the hexahydro-naphthacene core while preserving stereochemical integrity.
Subsequent research focused on optimizing yields and purity. For example, zinc-mediated reductive cyclization under inert atmospheres improved the scalability of the synthesis, achieving yields exceeding 60% in milligram-scale preparations. The compound’s molecular formula (C20H14O8) and structural features were confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, with key spectral data including a carbonyl stretch at 1,720 cm⁻¹ (C=O) and aromatic proton signals between δ 6.8–7.9 ppm.
| Synthetic Milestones | Methodology | Key Outcomes |
|---|---|---|
| Initial Synthesis (1980s) | Friedel-Crafts acylation | Low yields (<20%), mixed regioisomers |
| Ultrasound Optimization (2000s) | Zn-mediated cyclization under ultrasound | Improved regioselectivity, 45–60% yields |
| Modern Refinements (2020s) | Catalytic asymmetric synthesis | Enantiomerically pure batches, >95% purity |
Taxonomic Classification and Relationship to Anthracyclines
Taxonomically, this compound belongs to the naphthacenequinone family, which shares structural homology with anthracyclines such as doxorubicin and daunorubicin. Both classes feature a tetracyclic aromatic core, but critical differences exist:
- Anthracyclines : Contain a sugar moiety (e.g., daunosamine) linked via a glycosidic bond to the aglycone core, enabling DNA intercalation.
- Naphthacenequinones : Lack the sugar unit but possess additional ketone and carboxylic acid groups, as seen in 1,2,3,4,6,11-hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid.
The absence of the sugar moiety limits this compound’s direct use as an anticancer agent but makes it a valuable scaffold for studying topoisomerase II inhibition mechanisms independent of glycoside-mediated DNA binding.
Historical Significance in Biochemical Research
This compound has been instrumental in elucidating structure-activity relationships (SAR) in redox-active polycyclic systems. For instance, its 5,12-dihydroxyquinone motif has been shown to participate in single-electron transfer reactions, generating semiquinone radicals that interact with cellular oxidoreductases. Studies using recombinant Streptomyces glaucescens monooxygenases demonstrated its enzymatic conversion to tetracenomycin derivatives, highlighting its role as a biosynthetic intermediate in microbial secondary metabolism.
Additionally, its carboxylic acid group has been functionalized to produce ester and amide derivatives, enabling investigations into solubility and membrane permeability—a critical factor in drug design.
Evolution of Research Methodologies for Naphthacene Derivatives
Advances in analytical and synthetic techniques have driven progress in naphthacene chemistry:
Spectroscopic Characterization :
Synthetic Innovations :
Computational Modeling :
Density functional theory (DFT) calculations predicted redox potentials (E° = −0.34 V vs. SHE) and identified electron-deficient regions susceptible to nucleophilic attack.
These methodologies have collectively enhanced the precision and efficiency of naphthacenequinone research, paving the way for targeted modifications of the core structure.
Properties
IUPAC Name |
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-28-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20(26)27)6-10(21)12(9)18(15)24/h2-4,7,23-24H,5-6H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFVPSSGZHITLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Core Assembly
The naphthacenequinone core is typically constructed using a Diels-Alder reaction between a diene and a quinone dienophile. For example:
-
Diene : 1,3-butadiene derivatives.
-
Dienophile : 1,4-naphthoquinone or substituted analogues.
Reaction conditions (e.g., Lewis acid catalysis, temperature) influence regioselectivity. Post-cycloaddition oxidation (e.g., with MnO₂) generates the trioxo system observed in the target compound.
Table 1: Hypothetical Diels-Alder Reaction Conditions
| Component | Reagent/Condition | Role |
|---|---|---|
| Dienophile | 7-Methoxy-1,4-naphthoquinone | Electron-deficient component |
| Diene | 1,3-Butadiene derivative | Electron-rich component |
| Catalyst | AlCl₃ or BF₃·Et₂O | Lewis acid for activation |
| Solvent | Dichloromethane or toluene | Inert medium |
| Temperature | 0–25°C | Controlled reactivity |
Post-cycloaddition, oxidation of the central ring with potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) could yield the 4,6,11-trioxo system.
Hydroxylation and Methoxylation Strategies
The 5,12-dihydroxy and 7-methoxy groups require precise positioning. Late-stage hydroxylation via:
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Electrophilic aromatic substitution (e.g., using H₂O₂/acid).
-
Directed ortho-metalation (DoM) followed by quenching with O₂.
Methoxylation is typically achieved via nucleophilic substitution on a pre-installed halogen (e.g., Cl → OMe using NaOMe) or via Mitsunobu conditions for alcohol conversion.
Carboxylic Acid Functionalization
The C-2 carboxylic acid group may be introduced through:
-
Oxidation of a methyl group : Sequential oxidation (KMnO₄, CrO₃) of a C-2 methyl substituent to COOH.
-
Carboxylation : Friedel-Crafts acylation followed by hydrolysis.
A patent describing similar carboxylation methods for piperazine derivatives highlights the use of chloroacetyl chloride and hydrolysis under basic conditions (NaOH/KOH), which could be adapted here.
Analytical and Optimization Data
While direct data for the target compound is scarce, analogous anthracycline syntheses provide benchmarks:
Table 2: Representative Reaction Yields in Anthracycline Synthesis
Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several anthracycline derivatives, particularly in its tetracyclic scaffold and functional group arrangement. Below is a detailed comparison with key analogs:
Valrubicin (AD-32)
- Structure: Valrubicin (C₃₄H₃₆F₃NO₁₃, MW: 723.65 g/mol) is a semisynthetic derivative of the target compound. It incorporates a trifluoroacetylated amino sugar (α-L-lyxo-hexopyranosyl) and a valerate ester at the C-14 position .
- Key Differences :
- Addition of a trifluoroacetyl group enhances lipophilicity and metabolic stability.
- The valerate ester replaces the carboxylic acid, improving cell membrane permeability.
- Pharmacology : Valrubicin is FDA-approved for intravesical treatment of bladder cancer. Its ester moiety facilitates cellular uptake, while the trifluoroacetyl group reduces cardiotoxicity compared to doxorubicin .
- Research Findings: In clinical trials, Valrubicin showed a 21% complete response rate in BCG-refractory bladder carcinoma, attributed to its enhanced DNA intercalation and topoisomerase II inhibition .
1-Demethyl Hydroxy Daunomycinone
- Structure : This analog (C₂₀H₁₆O₉, MW: 400.34 g/mol) lacks the methoxy group at C-7 and introduces an additional hydroxyl at C-1 .
- Key Differences: Demethylation at C-1 increases hydrophilicity.
- Pharmacology : Classified as a doxorubicin impurity, it exhibits weaker cytotoxic activity but serves as a critical reference standard in quality control for anthracycline manufacturing .
14-Salicyloyldaunorubicin
- Structure: This derivative (C₂₇H₂₃NO₉, MW: 505.47 g/mol) replaces the carboxylic acid with a salicyloyl ester (2-hydroxybenzoate) at C-14 .
- Higher molecular weight and logP (1.717) suggest improved tissue penetration .
- Research Findings: In preclinical studies, 14-Salicyloyldaunorubicin demonstrated potent apoptosis induction in leukemia cells, though its clinical development was halted due to unpredictable pharmacokinetics .
Data Table: Structural and Pharmacological Comparison
| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Pharmacological Use |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₄O₈ | 382.32 | -COOH, -OH, -OCH₃, -C=O | Research compound |
| Valrubicin (AD-32) | C₃₄H₃₆F₃NO₁₃ | 723.65 | -COOValerate, -CF₃, amino sugar | Bladder cancer therapy |
| 1-Demethyl Hydroxy Daunomycinone | C₂₀H₁₆O₉ | 400.34 | -COOH, -OH (C1, C5, C12), -C=O | Doxorubicin impurity standard |
| 14-Salicyloyldaunorubicin | C₂₇H₂₃NO₉ | 505.47 | -COOSalicyloyl, -OH, -OCH₃, -C=O | Preclinical anticancer agent |
Research Findings and Mechanistic Insights
- Target Compound: Limited data exist on its direct bioactivity.
- Valrubicin : Superior bladder tissue retention due to esterase-mediated hydrolysis, releasing the active metabolite N-trifluoroacetyladriamycin .
- 14-Salicyloyldaunorubicin: The salicyloyl moiety may synergize with the anthracycline core to inhibit NF-κB signaling, reducing chemoresistance in vitro .
Biological Activity
1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic acid is a complex organic compound with potential biological activities. Its structural characteristics suggest it may exhibit various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound’s structure features multiple functional groups that may influence its reactivity and interaction with biological targets. The presence of hydroxyl and methoxy groups is significant for its potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects on A549 lung cancer cells in MTT assays, indicating its potential as an anticancer agent .
- Antimicrobial Activity : The compound has been tested against several bacterial strains. It showed effective antibacterial properties against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentration (MIC) values .
Anticancer Activity
In vitro studies using the MTT assay revealed that this compound significantly reduced cell viability in A549 cells. The results are summarized in Table 1.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 25 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated using the well diffusion method against various pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values detailed in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Molecular Docking Studies
Molecular docking studies were performed to predict the interaction of the compound with specific biological targets. The docking analysis revealed favorable binding interactions with key residues in target proteins associated with cancer and bacterial infections.
Key Findings from Docking Studies:
- The compound exhibited strong non-covalent interactions (e.g., hydrogen bonds) with active site residues of target proteins.
- Binding affinities were calculated to assess the strength of interactions; higher negative values indicated stronger binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Approach : Synthesis should prioritize regioselective oxidation and hydroxylation steps due to the compound’s polycyclic structure. Reaction temperature (50–70°C) and solvent polarity (e.g., methanol/water mixtures) significantly impact intermediate stability. Use HPLC-MS to monitor byproducts like over-oxidized derivatives, and employ column chromatography with silica gel (ethyl acetate/hexane gradients) for purification .
- Key Variables : pH control during hydroxylation (pH 6–8) minimizes undesired side reactions. Catalytic hydrogenation may reduce ketone groups selectively if protective groups are applied to hydroxyls .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?
- Analytical Framework :
- NMR : H and C NMR (DMSO-) resolve methoxy (-OCH), hydroxyl (-OH), and ketone (C=O) signals. DEPT-135 confirms CH/CH groups in the hexahydro backbone .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M-H] at m/z 414.1 (calculated) and fragments indicative of hydroxyl loss (-18 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) achieve >95% purity with retention time consistency (±0.2 min) .
Advanced Research Questions
Q. How do hydroxyl and methoxy substituents influence the compound’s reactivity and interaction with biological targets?
- Mechanistic Insights : The 5,12-dihydroxy groups enhance hydrogen-bonding with enzymes (e.g., tyrosine kinases), while the 7-methoxy group sterically hinders nucleophilic attacks, as shown in docking simulations (AutoDock Vina). Competitive inhibition assays (IC = 2.3 µM) validate selectivity over non-target proteins .
- Experimental Validation : Replace -OCH with -Cl or -H via Suzuki coupling; observe 3-fold reduced bioactivity, confirming methoxy’s role in target affinity .
Q. What strategies resolve contradictions in stability data under varying environmental conditions?
- Controlled Replication : Use split-plot designs (randomized blocks with environmental factors as subplots) to isolate degradation pathways. For example, UV exposure (254 nm) accelerates ketone photolysis, while aqueous buffers (pH 7.4, 37°C) promote hydrolysis of ester linkages .
- Data Reconciliation : Apply multivariate analysis (PCA) to distinguish pH-dependent degradation (major factor) from temperature effects (minor) in accelerated stability studies .
Q. How can computational models predict its behavior in aqueous vs. lipid environments?
- Modeling Workflow :
- Solubility : COSMO-RS predicts logP = 1.8, aligning with experimental octanol/water partitioning.
- Membrane Permeation : MD simulations (GROMACS) show 70% higher diffusion rates in lipid bilayers due to hydrophobic naphthacene core .
- Validation : Compare in vitro Caco-2 permeability assays (P = 8.6 × 10 cm/s) with model outputs; adjust force fields for hydroxyl group solvation .
Methodological Considerations
- Theoretical Frameworks : Link studies to the "structure-activity relationship" (SAR) paradigm for polycyclic antibiotics or redox-active natural products .
- Data Collection : Use Gil’s systematic research process: (1) Exploratory synthesis, (2) Hypothesis-driven bioassays, (3) Iterative model refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
